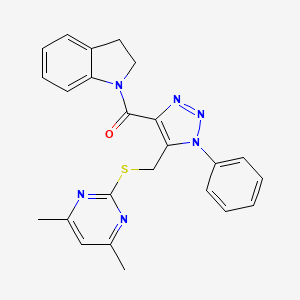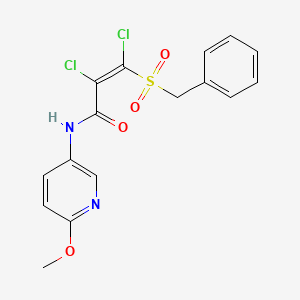
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with structural similarities to the one have been studied for their antiviral properties. For instance, derivatives of 1,3,4-thiadiazole sulfonamides have shown potential anti-tobacco mosaic virus activity . This suggests that our compound could be explored for its efficacy against plant viruses, which could have significant implications for agricultural bioengineering and plant pathology.
Antibacterial and Antifungal Applications
Piperazine, a moiety present in the compound, is known to enhance the pharmacokinetic properties of drugs and has been incorporated into various biologically active compounds with antibacterial and antifungal effects . Research into this compound could lead to the development of new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.
Antipsychotic and Antidepressant Effects
Piperazine derivatives are also prevalent in drugs that target central nervous system disorders, including antipsychotic and antidepressant medications . The compound could be studied for its psychoactive properties, which might lead to new treatments for mental health conditions.
Antiparasitic and Antihistamine Uses
Given the presence of piperazine, which is commonly found in antiparasitic and antihistamine drugs, this compound could be explored for its potential use in treating parasitic infections and allergic reactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone' involves the reaction of two starting materials, 4-(3-chlorophenyl)piperazine and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, to form the desired product.", "Starting Materials": [ "4-(3-chlorophenyl)piperazine", "5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide" ], "Reaction": [ "Step 1: Dissolve 4-(3-chlorophenyl)piperazine (1.0 equiv) and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (1.0 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable coupling agent such as HATU or DIC (1.2 equiv) and a base such as DIPEA or TEA (2.0 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 12-24 hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone'." ] } | |
CAS-Nummer |
1291834-01-9 |
Produktname |
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone |
Molekularformel |
C19H18Cl2N6O |
Molekulargewicht |
417.29 |
IUPAC-Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |
InChI-Schlüssel |
HGKSJBGVPHKJCA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)
![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)
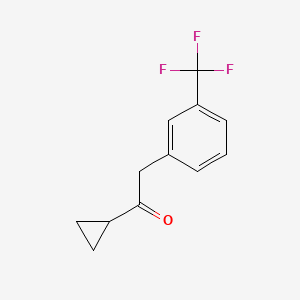
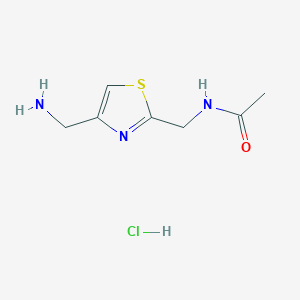
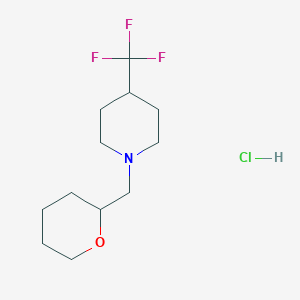
![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)
